4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine
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Overview
Description
4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine is a heterocyclic compound that belongs to the imidazopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors. One common method starts with the commercially available 2-chloro-3-nitropyridine. The process involves nucleophilic substitution of the halogen in the pyridine ring, followed by reduction of the nitro group to form the desired imidazo[4,5-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity. Common reducing agents include hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid .
Chemical Reactions Analysis
Types of Reactions
4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction of the nitro group to an amino group is a common reaction.
Substitution: The chlorine atom can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen with palladium on carbon, Raney nickel, and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-chloro-7-amino-1H-imidazo[4,5-c]pyridine .
Scientific Research Applications
4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of other heterocyclic compounds.
Biology: The compound exhibits potential antiviral activity and is used in the synthesis of antiviral agents.
Industry: The compound is used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor agonist, it modulates the activity of the GABA A receptor, which plays a crucial role in the central nervous system . The compound’s antiviral activity is attributed to its ability to inhibit viral replication by interfering with viral enzymes .
Comparison with Similar Compounds
Similar Compounds
4-chloro-1H-imidazo[4,5-c]pyridine: Similar in structure but lacks the nitro group.
7-nitro-1H-imidazo[4,5-c]pyridine: Similar but lacks the chlorine atom.
4-chloro-7-amino-1H-imidazo[4,5-c]pyridine: A reduction product of 4-chloro-7-nitro-1H-imidazo[4,5-c]pyridine.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and enhances its utility in various research and industrial applications .
Properties
IUPAC Name |
4-chloro-7-nitro-3H-imidazo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN4O2/c7-6-5-4(9-2-10-5)3(1-8-6)11(12)13/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJIDRWGWWHUBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=N1)Cl)NC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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